1,2,3,4,5,6-Hexahydrochrysene: A Strategic Scaffold in SERM Design and Estrogen Receptor Modulation
1,2,3,4,5,6-Hexahydrochrysene: A Strategic Scaffold in SERM Design and Estrogen Receptor Modulation
[1]
Executive Summary
1,2,3,4,5,6-Hexahydrochrysene (HHC) (CAS: 2091-91-0) is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₈H₁₈ .[1] Unlike its fully aromatic parent chrysene, HHC possesses a non-planar, flexible geometry that mimics the steroidal backbone of estrogens (e.g., 17
This guide details the chemical architecture, synthetic pathways, and pharmacological utility of the HHC scaffold, providing researchers with the protocols necessary to utilize this core in drug discovery programs targeting Estrogen Receptors (ER
Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The HHC core consists of a tetracyclic system where the "A" ring (positions 1–4) and the adjacent "B" ring positions (5,[1]6) are saturated.[1] This saturation breaks the planarity of the chrysene system, introducing a "bent" or "twisted" conformation essential for fitting into the hydrophobic ligand-binding domain (LBD) of nuclear receptors.[1]
-
Molecular Formula: C₁₈H₁₈[1]
-
Molecular Weight: 234.34 g/mol [1]
-
Hybridization: Mixed
(aromatic C-ring/D-ring) and (saturated A/B region).[1] -
Chirality: The introduction of substituents (e.g., at C1 or C5) creates chiral centers, necessitating stereoselective synthesis for biological efficacy.[1]
Physicochemical Properties
The following data serves as a baseline for the unsubstituted scaffold. Functionalization (e.g., -OH, -OCH₃) will significantly alter these values.[1]
| Property | Value | Relevance to Drug Design |
| LogP (Predicted) | ~5.9 | High lipophilicity; requires polar functionalization for bioavailability.[1] |
| Topological Polar Surface Area | 0 Ų | Pure hydrocarbon; inert binding without H-bond donors/acceptors.[1] |
| Rotatable Bonds | 0 | Rigid core; entropically favorable binding if shape-matched.[1] |
| Solubility | Low (Water), High (DCM, DMSO) | Requires organic co-solvents for biological assays.[1] |
Synthetic Pathways: The "Tedesco Protocol" & Modular Assembly[1]
While HHC can be formed by the catalytic hydrogenation of chrysene, this method lacks regioselectivity and yields complex mixtures.[1] For drug development, a modular de novo synthesis is required to introduce substituents (e.g., phenols, basic amines) at specific positions.[1]
The following protocol is adapted from the work of Tedesco et al. (2001) and standard photocyclization methodologies (Mallory reaction), which allow for the construction of the HHC skeleton with high regiocontrol.
Synthesis Strategy: Photochemical Cyclization
This method constructs the chrysene skeleton from a stilbene-like precursor, allowing pre-installation of functional groups.[1]
Step 1: Wittig Olefination
-
Reagents: (Substituted)-benzyltriphenylphosphonium bromide, (Substituted)-naphthaldehyde, NaH, THF.[1]
-
Mechanism: Formation of a diarylethylene (stilbene analog).[1]
-
Protocol:
Step 2: Oxidative Photocyclization (Mallory Reaction) [1]
-
Reagents:
(stoichiometric or catalytic with ), Propylene oxide (acid scavenger), Cyclohexane or Toluene.[1] -
Equipment: High-pressure Hg lamp (quartz immersion well).
-
Protocol:
-
Dissolve the alkene (1 g) in cyclohexane (1 L) – Note: Dilution is critical to prevent dimerization.
-
Add
(1.1 eq) and propylene oxide (10 mL). -
Irradiate for 4–8 hours while monitoring by TLC.
-
Wash with aqueous
to remove iodine.[1] -
Evaporate solvent to yield the fully aromatic chrysene derivative.[1]
-
Step 3: Regioselective Reduction (Birch Reduction or Catalytic Hydrogenation) [1]
-
To obtain the 1,2,3,4,5,6-hexahydro isomer specifically from the aromatic precursor:
Pharmacological Interface: Estrogen Receptor Modulation[1][2]
The HHC scaffold is a "privileged structure" in endocrinology because its molecular volume overlaps significantly with 17
Mechanism of Binding[1]
-
A-Ring Mimicry: In substituted HHCs, a phenol at position 2 or 3 mimics the C3-OH of estradiol, forming critical Hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding pocket.[1]
-
Hydrophobic Core: The saturated C1-C6 region interacts with the hydrophobic residues (Leu, Ala, Phe) lining the receptor pocket.[1]
-
Helix 12 Displacement: The bulky "bent" structure of HHC, especially when derivatized with a basic side chain (e.g., piperidine-ethoxy), can sterically clash with Helix 12 of the ER, preventing co-activator recruitment.[1] This is the mechanism of antagonism used by SERMs.[1]
Structure-Activity Relationship (SAR) Logic
The biological activity is dictated by the substituents on the HHC core:
-
Unsubstituted HHC: Weak/No binding (Lack of H-bond anchors).[1]
-
Dihydroxy-HHC (Phenolic): High affinity agonist (nM range).[1][2]
-
Basic Side Chain (e.g., -O-(CH2)2-N(Et)2): Potent Antagonist (SERM profile).[1]
Experimental Protocols
Protocol A: Competitive Binding Assay (ER )
Objective: Determine the Relative Binding Affinity (RBA) of an HHC derivative compared to Estradiol.
-
Preparation:
-
Incubation:
-
Separation:
-
Add Dextran-coated Charcoal (DCC) to absorb unbound ligand.[1]
-
Centrifuge at 3000 x g for 10 min.
-
-
Quantification:
-
Measure radioactivity of the supernatant (bound complex) via liquid scintillation counting.[1]
-
-
Analysis:
Visualization & Logic Maps[1]
Figure 1: Synthetic Logic & SAR Flowchart
The following diagram illustrates the synthesis of the HHC core and the decision logic for modifying it into a potent SERM.
Caption: Figure 1. Modular synthesis pathway for 1,2,3,4,5,6-hexahydrochrysene and SAR decision tree for converting the scaffold into an ER agonist or antagonist.
References
-
PubChem. (2025).[1] 1,2,3,4,5,6-Hexahydrochrysene (Compound). National Library of Medicine.[1] [Link][1]
-
Tedesco, R., Youngman, M. K., Wilson, S. R., & Katzenellenbogen, J. A. (2001).[1][6] Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 11(10), 1281–1284.[1][6] [Link]
-
Blair, R. M., et al. (2000).[1] The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153.[1][5] [Link]
Sources
- 1. Chrysene - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
